

Application Notes: Protocol for Using DL-Mannitol-13C in Intestinal Permeability Studies

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Compound of Interest

Compound Name: *DL-Mannitol-13C*

Cat. No.: *B15555174*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Intestinal permeability, often referred to as "leaky gut," is a condition where the tight junctions between the epithelial cells of the intestinal wall become compromised. This allows for the passage of substances that are normally restricted, such as toxins, undigested food particles, and pathogens, from the gut lumen into the bloodstream. This can trigger inflammation and has been associated with a variety of gastrointestinal and systemic diseases.

The dual-sugar absorption test, using probes like lactulose and mannitol, is a common non-invasive method to assess intestinal permeability. Mannitol, a monosaccharide, is readily absorbed through the small intestinal villi and serves as a marker for the total absorptive surface area. In contrast, lactulose, a larger disaccharide, is only minimally absorbed through the paracellular pathway (between cells). An increased urinary ratio of lactulose to mannitol (L/M ratio) is indicative of compromised intestinal barrier function.

A significant limitation of using naturally abundant ¹²C-mannitol is the potential for dietary contamination from foods and commercial products where it is used as a sweetener, which can lead to elevated baseline measurements and interfere with the test's interpretation.^{[1][2][3][4][5][6][7]} The use of the stable isotope DL-Mannitol-¹³C overcomes this challenge. ¹³C-mannitol is biochemically identical to ¹²C-mannitol but can be distinguished using mass spectrometry, offering a much lower baseline contamination and therefore a more accurate assessment of

intestinal permeability.[\[1\]](#)[\[3\]](#)[\[4\]](#) Studies have shown that ^{13}C -mannitol has approximately 20-fold lower baseline contamination compared to ^{12}C -mannitol.[\[1\]](#)[\[3\]](#)[\[4\]](#)

These application notes provide a detailed protocol for conducting intestinal permeability studies using DL-Mannitol- ^{13}C .

Principle of the Assay

The protocol is based on the oral administration of a solution containing DL-Mannitol- ^{13}C and lactulose. The subject's urine is collected over a specific period, and the concentrations of both sugars are quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The ratio of lactulose to ^{13}C -mannitol excreted in the urine is then calculated to determine the degree of intestinal permeability. A higher lactulose/ ^{13}C -mannitol ratio suggests increased paracellular permeability.

Experimental Protocols

Subject Preparation

- Dietary Restrictions: For two days prior to the test, subjects should avoid consuming artificial sweeteners, lactulose, and mannitol.[\[3\]](#)
- Medication Restrictions: Subjects should refrain from taking medications that could affect gastrointestinal transit or permeability for seven days before the test, and steroids for six weeks prior.[\[3\]](#) This includes drugs like serotonin agents, narcotics, anticholinergics, and anti-diarrheal or constipation medications.[\[8\]](#)
- Fasting: Subjects should fast overnight for a minimum of 8 hours before the test.

Test Solution Preparation and Administration

- Prepare a solution by dissolving the test sugars in 250 mL of water. A typical dosage is:
 - 100 mg DL-Mannitol- ^{13}C [\[3\]](#)[\[8\]](#)
 - 1 g Lactulose[\[8\]](#)

- After an overnight fast, the subject should empty their bladder to collect a baseline urine sample.[\[3\]](#)
- The subject then ingests the entire 250 mL test solution.[\[3\]\[8\]](#)

Urine Collection

- Urine is collected for timed intervals following the ingestion of the test solution. Common collection periods are:
 - 0-2 hours[\[3\]](#)
 - 2-8 hours[\[3\]](#)
 - 8-24 hours[\[3\]](#)
- The 0-2 hour collection is generally considered to reflect small intestinal permeability.[\[9\]](#)
- The total volume of urine for each collection period should be measured and recorded.
- A preservative, such as a few drops of thimerosal, can be added to the collection container.[\[10\]](#)
- Aliquots from each collection period should be stored at -80°C until analysis.[\[10\]](#)

Sample Analysis: HPLC-Tandem Mass Spectrometry

- Sample Preparation:
 - Thaw urine samples to room temperature.
 - To a 96-well plate, add 25 µL of urine samples, quality controls, and calibrators.[\[3\]](#)
 - Dilute the samples by adding 250 µL of an internal standard solution. A suitable internal standard is ¹³C₆-mannitol.[\[3\]](#)
- Chromatographic Separation:

- Analytes are separated using normal phase HPLC. A CARBOSep CoreGel 87C column (300 × 7.8 mm, 9 µm) is a suitable option.[3]
- An isocratic mobile phase of 5% methanol/water containing 0.1 mM ammonium acetate can be used.[3]
- Mass Spectrometry Detection:
 - Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) operating in multiple-reaction monitoring (MRM) negative mode.[3][5] This allows for the distinct detection of ¹²C-mannitol, ¹³C-mannitol, and lactulose based on their mass-to-charge ratios.[3]

Data Presentation

The following tables summarize typical dosages and expected excretion values from a study with healthy volunteers.

Table 1: Oral Dosage of Permeability Probes

Probe	Dosage	Reference
DL-Mannitol- ¹³ C	100 mg	[3][8]
Lactulose	1000 mg (1 g)	[3][8]

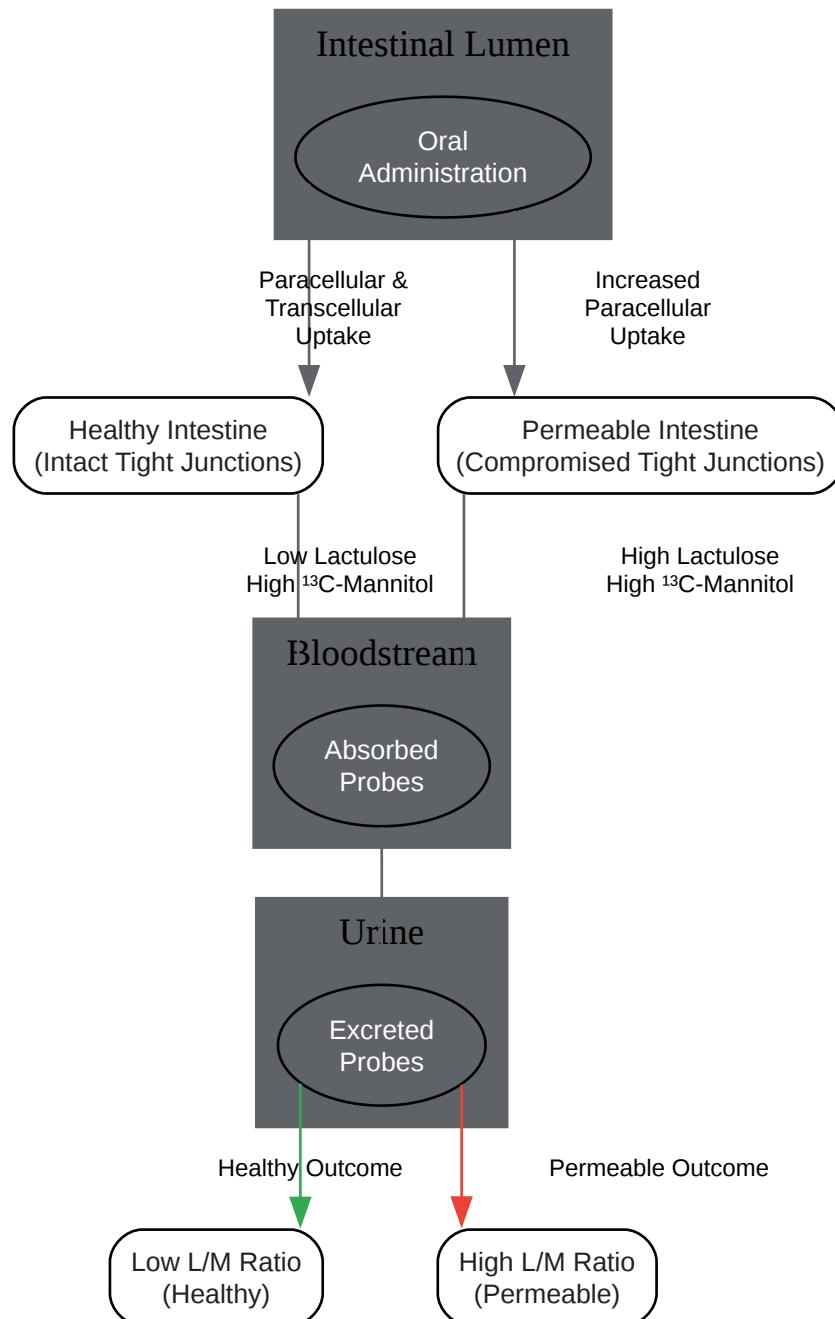
Table 2: Cumulative Urinary Excretion in Healthy Volunteers (n=10)

Time Interval	¹³ C-Mannitol (mg)	¹² C-Mannitol (mg)	Lactulose (mg)
0-2 hours	15.5 ± 2.4	33.7 ± 5.6	1.8 ± 0.4
2-8 hours	12.3 ± 1.8	27.8 ± 5.1	3.6 ± 0.7
8-24 hours	3.6 ± 0.8	16.9 ± 5.2	3.9 ± 0.9
Total (0-24 hours)	31.4 ± 4.2	78.4 ± 13.4	9.3 ± 1.7

Data adapted from a study comparing ^{13}C -mannitol and ^{12}C -mannitol excretion in healthy volunteers. Note the significantly higher total excretion of ^{12}C -mannitol, which may be influenced by dietary sources.[3]

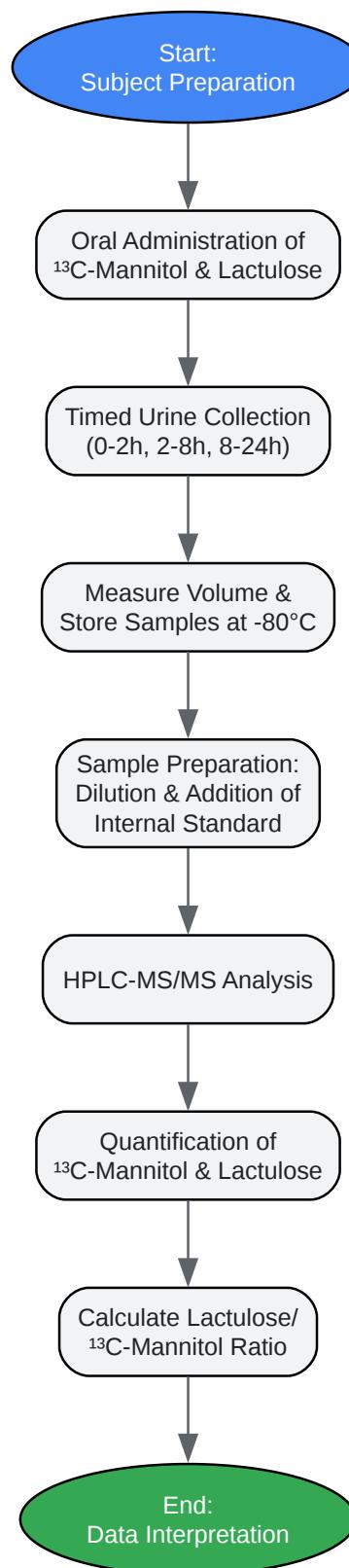
Visualizations

The following diagrams illustrate the theoretical basis of the assay and the experimental workflow.



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Caption: Principle of the ^{13}C -Mannitol/Lactulose intestinal permeability test.



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Caption: Experimental workflow for the intestinal permeability assay.

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